2-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid
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Overview
Description
2-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid is a compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
The primary target of [4-Oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-yl]acetic acid is the aldose reductase (ALR2) enzyme . This enzyme plays a crucial role in the polyol pathway, where it reduces glucose to sorbitol. Overactivity of this enzyme can lead to various complications, especially in diabetic patients .
Mode of Action
The compound interacts with the ALR2 enzyme, acting as a potent inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing the reduction of glucose to sorbitol . Molecular docking simulations identified His110, Trp111, Tyr48, and Leu300 as the crucial interaction counterparts responsible for the high-affinity binding .
Biochemical Pathways
By inhibiting the ALR2 enzyme, the compound disrupts the polyol pathway . This prevents the accumulation of sorbitol, which can cause osmotic stress and oxidative damage, leading to complications such as cataracts, retinopathy, and neuropathy in diabetic patients .
Result of Action
The inhibition of the ALR2 enzyme by the compound can help prevent the complications associated with the overactivity of this enzyme . It can potentially be used in the management of diabetic complications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid typically involves the reaction of isopropylamine with carbon disulfide and chloroacetic acid under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazolidinone ring. The final product is obtained after purification and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
2-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid: Shares a similar core structure but differs in the substituent groups.
Imazamox: Another thiazolidinone derivative with herbicidal properties.
Uniqueness
2-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid is unique due to its specific isopropyl substituent, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S2/c1-4(2)9-7(12)5(3-6(10)11)14-8(9)13/h4-5H,3H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEBWNHCGWEERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(SC1=S)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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